REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[C:6]([NH2:15])[CH:7]=[C:8]([S:11]([OH:14])(=[O:13])=[O:12])[CH:9]=2)[CH:4]=[C:3]([S:16]([OH:19])(=[O:18])=[O:17])[CH:2]=1.[OH-].[Na+:21].C(O)C>O>[Na+:21].[Na+:21].[NH2:15][C:6]1[C:5]2[C:10](=[CH:1][CH:2]=[C:3]([S:16]([O-:19])(=[O:18])=[O:17])[CH:4]=2)[CH:9]=[C:8]([S:11]([O-:14])(=[O:13])=[O:12])[CH:7]=1 |f:1.2,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)N)S(=O)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is warmed
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled
|
Type
|
FILTRATION
|
Details
|
the solid is collected by filtration
|
Type
|
WASH
|
Details
|
is washed with 85% ethyl alcohol, ethyl alcohol and ether
|
Type
|
CUSTOM
|
Details
|
The product is dried in vacuo at 110° C.
|
Name
|
|
Type
|
product
|
Smiles
|
[Na+].[Na+].NC1=CC(=CC2=CC=C(C=C12)S(=O)(=O)[O-])S(=O)(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |